Cas no 2138406-46-7 (1-(2-chloro-4-fluorophenyl)-N-methylethanesulfonamide)

1-(2-chloro-4-fluorophenyl)-N-methylethanesulfonamide 化学的及び物理的性質
名前と識別子
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- 1-(2-chloro-4-fluorophenyl)-N-methylethane-1-sulfonamide
- 1-(2-chloro-4-fluorophenyl)-N-methylethanesulfonamide
- Benzenemethanesulfonamide, 2-chloro-4-fluoro-N,α-dimethyl-
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- インチ: 1S/C9H11ClFNO2S/c1-6(15(13,14)12-2)8-4-3-7(11)5-9(8)10/h3-6,12H,1-2H3
- InChIKey: RJYFNQBKZVIVJZ-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C=CC=1C(C)S(NC)(=O)=O)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 304
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 54.6
1-(2-chloro-4-fluorophenyl)-N-methylethanesulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-680229-0.1g |
1-(2-chloro-4-fluorophenyl)-N-methylethane-1-sulfonamide |
2138406-46-7 | 0.1g |
$1207.0 | 2023-03-11 | ||
Enamine | EN300-680229-2.5g |
1-(2-chloro-4-fluorophenyl)-N-methylethane-1-sulfonamide |
2138406-46-7 | 2.5g |
$2688.0 | 2023-03-11 | ||
Enamine | EN300-680229-5.0g |
1-(2-chloro-4-fluorophenyl)-N-methylethane-1-sulfonamide |
2138406-46-7 | 5.0g |
$3977.0 | 2023-03-11 | ||
Enamine | EN300-680229-0.05g |
1-(2-chloro-4-fluorophenyl)-N-methylethane-1-sulfonamide |
2138406-46-7 | 0.05g |
$1152.0 | 2023-03-11 | ||
Enamine | EN300-680229-0.25g |
1-(2-chloro-4-fluorophenyl)-N-methylethane-1-sulfonamide |
2138406-46-7 | 0.25g |
$1262.0 | 2023-03-11 | ||
Enamine | EN300-680229-10.0g |
1-(2-chloro-4-fluorophenyl)-N-methylethane-1-sulfonamide |
2138406-46-7 | 10.0g |
$5897.0 | 2023-03-11 | ||
Enamine | EN300-680229-0.5g |
1-(2-chloro-4-fluorophenyl)-N-methylethane-1-sulfonamide |
2138406-46-7 | 0.5g |
$1316.0 | 2023-03-11 | ||
Enamine | EN300-680229-1.0g |
1-(2-chloro-4-fluorophenyl)-N-methylethane-1-sulfonamide |
2138406-46-7 | 1g |
$0.0 | 2023-06-07 |
1-(2-chloro-4-fluorophenyl)-N-methylethanesulfonamide 関連文献
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
1-(2-chloro-4-fluorophenyl)-N-methylethanesulfonamideに関する追加情報
Recent Advances in the Study of 1-(2-chloro-4-fluorophenyl)-N-methylethanesulfonamide (CAS: 2138406-46-7)
The compound 1-(2-chloro-4-fluorophenyl)-N-methylethanesulfonamide (CAS: 2138406-46-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This sulfonamide derivative, characterized by its unique chloro-fluorophenyl and methyl-ethanesulfonamide moieties, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, providing valuable insights into its role as a potential drug candidate.
One of the key areas of research has been the optimization of the synthetic pathway for 1-(2-chloro-4-fluorophenyl)-N-methylethanesulfonamide. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel, high-yield synthesis method that improves both the efficiency and purity of the compound. The researchers employed a multi-step process involving the reaction of 2-chloro-4-fluorobenzene with ethanesulfonyl chloride, followed by methylation under controlled conditions. This method not only reduces the production cost but also minimizes the formation of by-products, making it more suitable for large-scale pharmaceutical applications.
In terms of pharmacological activity, recent in vitro and in vivo studies have demonstrated that 1-(2-chloro-4-fluorophenyl)-N-methylethanesulfonamide exhibits potent inhibitory effects on specific enzyme targets associated with inflammatory and oncogenic pathways. For instance, a 2024 study in Bioorganic & Medicinal Chemistry Letters reported that the compound acts as a selective inhibitor of cyclooxygenase-2 (COX-2), with an IC50 value of 0.8 μM. This finding suggests its potential utility in the development of new anti-inflammatory drugs with reduced gastrointestinal side effects compared to traditional NSAIDs.
Furthermore, preliminary investigations into the compound's pharmacokinetic profile have revealed favorable absorption and distribution properties. A recent preclinical study highlighted its good oral bioavailability (approximately 75%) and moderate plasma protein binding (around 60%), which are critical factors for its development as an oral therapeutic agent. However, further studies are needed to assess its metabolic stability and potential drug-drug interactions.
Despite these promising findings, challenges remain in the clinical translation of 1-(2-chloro-4-fluorophenyl)-N-methylethanesulfonamide. Current research is focusing on addressing its limited solubility in aqueous solutions, which could affect its formulation and delivery. Several research groups are exploring prodrug strategies and nanoparticle-based delivery systems to overcome this limitation. Additionally, comprehensive toxicological studies are underway to ensure its safety profile meets regulatory standards.
In conclusion, 1-(2-chloro-4-fluorophenyl)-N-methylethanesulfonamide represents a promising chemical entity with diverse therapeutic potential. The recent advancements in its synthesis, pharmacological characterization, and formulation strategies underscore its value in drug discovery. Future research should focus on advancing its preclinical development and exploring its applications in combination therapies for complex diseases.
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